(3S,6R)-6-methylpiperidin-3-ol
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Overview
Description
(3S,6R)-6-methylpiperidin-3-ol is a chiral compound belonging to the piperidine family It is characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-6-methylpiperidin-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a piperidinone derivative. The reaction typically employs reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to facilitate the reduction of piperidinone derivatives. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-methylpiperidin-3-one.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted piperidine derivatives with different functional groups.
Scientific Research Applications
(3S,6R)-6-methylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,6R)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets. In pharmaceutical applications, it may act as an intermediate that interacts with enzymes or receptors to induce therapeutic effects. The exact pathways and targets depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
(3S,6R)-6-methylpiperidine-3-carboxylate: A carboxylic acid derivative with similar stereochemistry and applications.
(3R,6S)-6-methylpiperidin-3-ol: An enantiomer with different stereochemistry but similar chemical properties.
6-methylpiperidin-3-one: An oxidized form of the compound with distinct reactivity.
Uniqueness
(3S,6R)-6-methylpiperidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantiomerically pure compounds .
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3S,6R)-6-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
UAZCJMVDJHUBIA-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H](CN1)O |
Canonical SMILES |
CC1CCC(CN1)O |
Origin of Product |
United States |
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